Speciogynine-d3

Catalog No.
S12843892
CAS No.
M.F
C23H30N2O4
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Speciogynine-d3

Product Name

Speciogynine-d3

IUPAC Name

trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Molecular Formula

C23H30N2O4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3

InChI Key

LELBFTMXCIIKKX-BAESUDMPSA-N

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1CC)C4=C(N3)C=CC=C4OC

Speciogynine-d3 is a deuterium-labeled derivative of the alkaloid speciogynine, which is primarily isolated from the leaves of the plant Mitragyna speciosa, commonly known as kratom. This compound belongs to the class of indole alkaloids, which are characterized by their complex structures and significant biological activities. Speciogynine itself has garnered attention due to its potential therapeutic effects, particularly in pain management and as an alternative to conventional opioids .

The chemical reactivity of speciogynine-d3 is similar to that of its parent compound, speciogynine. It can undergo various transformations typical of indole alkaloids, including oxidation, reduction, and demethylation. These reactions are often facilitated by enzymatic processes in biological systems. For example, the metabolic pathways involving speciogynine include monooxidation and O-demethylation, which are critical for its pharmacokinetic properties .

Speciogynine and its derivatives exhibit a range of biological activities. Research indicates that speciogynine can interact with opioid receptors, particularly the mu-opioid receptor, suggesting potential analgesic effects. Additionally, it has been observed to have anti-inflammatory properties and may influence mood and anxiety levels . The deuterium labeling in speciogynine-d3 aids in pharmacokinetic studies, allowing researchers to trace the compound's metabolism and distribution in biological systems more accurately.

Speciogynine-d3 is primarily used in research settings, particularly in pharmacological studies aimed at understanding the mechanisms of action of kratom alkaloids. Its deuterium labeling makes it a valuable tool for tracing metabolic pathways and studying drug interactions within biological systems. Furthermore, it may have applications in developing new analgesic medications that mimic the effects of opioids without their addictive properties .

Interaction studies involving speciogynine-d3 often focus on its binding affinity to various receptors, including opioid receptors. These studies help elucidate the compound's pharmacodynamics and potential therapeutic applications. Additionally, research into its metabolic interactions with liver enzymes provides insights into how speciogynine-d3 is processed in the body, influencing its efficacy and safety profile .

Speciogynine shares structural similarities with several other alkaloids derived from Mitragyna speciosa. Here are some notable compounds:

Compound NameStructural FeaturesUnique Characteristics
MitragynineContains a methoxy group at C-9Exhibits strong mu-opioid receptor activity
SpeciociliatineDifferent spatial arrangement at C-3Known for its unique analgesic properties
MitraciliatineSimilar core structure but distinct substituentsLess studied; potential for unique pharmacological effects

Uniqueness of Speciogynine-d3: Unlike its counterparts, speciogynine-d3's deuterium labeling allows for enhanced tracking in metabolic studies, providing clearer insights into its pharmacokinetics compared to non-labeled compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

401.23938768 g/mol

Monoisotopic Mass

401.23938768 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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